molecular formula C9H20N2O3 B1682592 tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate CAS No. 127828-22-2

tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate

Cat. No. B1682592
M. Wt: 204.27 g/mol
InChI Key: VULKFBHOEKTQSF-UHFFFAOYSA-N
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Patent
US08895734B2

Procedure details

To 146 g of [2-{2-(t-butoxycarbonylamino)ethoxy}ethyl]methane sulfonate was dissolved in 500 ml DMF, was added 134 g of sodium azide. The reaction mixture was stirred at 70° C. for 20 h, and then concentrated under reduced pressure. The resulting residue was dissolved in 1,200 ml water and extracted with EA. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue was dissolved in 2,000 ml THF, to which was added 162 g of triphenylphosphine. The reaction mixture was stirred at RT for 2 h, after which was added 200 ml water. The reaction mixture was stirred at RT for 18 h and concentrated to 500 ml under reduced pressure. Then the resulting precipitate was filtered off. The filtrate was further concentrated under reduced pressure to remove THF, and washed with MC. The aq layer was concentrated to obtain 86.2 g of compd 42 as a liquid. 1H NMR (400 MHz; CDCl3) δ 4.96 (br s, 1H), 3.54-3.48 (m, 4H), 3.34 (q, 2H), 2.88 (t, 2H), 1.48-1.46 (m, 11H).
Name
[2-{2-(t-butoxycarbonylamino)ethoxy}ethyl]methane sulfonate
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13]CS([O-])(=O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[N-:19]=[N+]=[N-].[Na+]>CN(C=O)C>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH2:19])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
[2-{2-(t-butoxycarbonylamino)ethoxy}ethyl]methane sulfonate
Quantity
146 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCOCCCS(=O)(=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
134 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 1,200 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 2,000 ml THF, to which
ADDITION
Type
ADDITION
Details
was added 162 g of triphenylphosphine
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
after which was added 200 ml water
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 500 ml under reduced pressure
FILTRATION
Type
FILTRATION
Details
Then the resulting precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was further concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove THF
WASH
Type
WASH
Details
washed with MC
CONCENTRATION
Type
CONCENTRATION
Details
The aq layer was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCOCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.